3-(2-chloro-1,1,2-trifluoroethoxy)aniline
Description
Contextualization of 3-(2-chloro-1,1,2-trifluoroethoxy)aniline within Contemporary Organic Synthesis and Fluorine Chemistry Research
This compound is a fluorinated aromatic amine that serves as a specialized building block in organic synthesis. Its structure, featuring an aniline (B41778) core substituted with a chloro-trifluoroethoxy group at the meta-position, makes it a valuable intermediate for creating more complex molecules. The presence of both a reactive amine group and a fluorinated ether moiety allows for a range of chemical transformations.
In contemporary research, compounds like this are utilized in the development of new agrochemicals and pharmaceuticals. bath.ac.ukresearchgate.net The aniline portion of the molecule provides a versatile scaffold that is common in many biologically active compounds, while the fluorinated ether group can significantly alter the physicochemical properties of the final product. bath.ac.ukrsc.org For instance, a related compound, 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline, is known to be an intermediate in the synthesis of the pesticide novaluron. chemicalbook.comnbinno.com This suggests that this compound likely functions in a similar capacity as a precursor for creating targeted, high-value chemicals.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 403-56-5 bldpharm.com |
| Molecular Formula | C₈H₇ClF₃NO |
| Molecular Weight | 225.6 g/mol matrix-fine-chemicals.com |
| Appearance | Light yellow liquid |
| Boiling Point | Not specified |
| Density | Not specified |
Note: Data for this specific isomer is limited in publicly available literature. The table reflects available data.
Significance of Fluorinated Ethers and Aniline Scaffolds in Advanced Chemical Synthesis
The two primary structural components of the molecule, the fluorinated ether and the aniline scaffold, are each highly significant in modern chemical synthesis.
Aniline Scaffolds: Aniline and its derivatives are fundamental building blocks in a vast array of chemical products. researchgate.net They form the core of numerous pharmaceuticals, including oncology agents and cardiovascular treatments, as well as a wide range of agrochemicals like pesticides. bath.ac.uk The amino group on the aniline ring is a key functional handle for further chemical modifications, and the substitution pattern on the aromatic ring allows for precise tuning of a molecule's properties. bath.ac.ukresearchgate.net The ability to selectively functionalize the ortho, meta, or para positions of an aniline derivative is a major focus of research in organic synthesis, as it provides a pathway to novel, biologically relevant molecules. bath.ac.ukacs.org
Fluorinated Ethers: The incorporation of fluorine into organic molecules, particularly in the form of fluorinated ether groups, is a widely used strategy to enhance a compound's properties. Fluorine substitution can increase lipophilicity, improve metabolic stability, and alter the electronic nature of a molecule. rsc.org These modifications are highly desirable in drug discovery and materials science. rsc.orgsibran.ru Fluorinated ethers are valued as building blocks because they allow for the introduction of fluorinated motifs into larger, more complex structures. rsc.org The synthesis of these ethers, often from perfluoroolefins and alcohols, is a well-established field, providing a toolbox for chemists to create molecules with tailored characteristics. sibran.ru The high thermal and chemical stability of many fluorinated ethers also makes them useful as lubricants and in other industrial applications. sibran.ruacs.org
Historical Development and Evolution of Synthetic Strategies for Related Fluoroaromatic and Fluoroether Compounds
The synthesis of compounds like this compound is built upon a long history of developments in organofluorine chemistry.
Fluoroaromatic Compounds: The first synthesis of an organofluorine compound by halogen exchange was reported in 1862 by Borodin. nih.gov The formation of an aryl carbon-fluorine (C-F) bond was first achieved in the 1870s. nih.gov A significant advancement came in 1936 when Gottlieb reported the nucleophilic halogen exchange of chlorine for fluorine on an aromatic ring using potassium fluoride (B91410) (KF), a method that became fundamental in fluoroaromatic synthesis. nih.gov Later, technologies were developed to produce key fluoroaromatic compounds like hexafluorobenzene (B1203771) by reacting hexachlorobenzene (B1673134) with KF, sometimes in the presence of catalysts or using techniques like mechanical activation to improve efficiency. fluorine1.ru
Fluoroether Compounds: The synthesis of fluorinated ethers has also evolved significantly. Early methods included electrochemical fluorination, though this process often led to extensive decomposition. acs.org A major breakthrough was the production of the first commercial perfluoroalkyl ether by Du Pont in 1966. acs.org A common and robust method for creating difluoromethyl aryl ethers involves the reaction of a phenolate (B1203915) (the salt of a phenol) with chlorodifluoromethane. acs.org Another important strategy is the addition of alkoxides (salts of alcohols) to fluoroolefins like chlorotrifluoroethylene (B8367) (CTFE). rsc.org This addition/elimination reaction sequence is a well-known route to various fluorinated enol ethers, which are themselves versatile synthetic intermediates. rsc.org These foundational reactions form the basis for the synthesis of the more complex (chloro-trifluoroethoxy) group found in the target molecule.
Current Research Gaps and Unaddressed Challenges Pertaining to the Synthesis and Reactivity of this compound
Despite the importance of its constituent parts, specific research on this compound is not widely documented in public literature. This indicates several research gaps and challenges.
Synthesis: A primary challenge is achieving regioselective synthesis. The synthesis of a substituted aniline often produces a mixture of ortho, meta, and para isomers. Developing a synthetic route that exclusively or primarily yields the meta-isomer (3-substituted) of (2-chloro-1,1,2-trifluoroethoxy)aniline is a significant hurdle. While general methods for creating aniline ethers exist, such as reacting a substituted aminophenol with a fluoroalkene, optimizing this reaction for the 3-aminophenol (B1664112) precursor to achieve high yield and purity of the desired product remains an unaddressed challenge. The literature on palladium-catalyzed C-H functionalization highlights the inherent difficulty in controlling regioselectivity on aniline scaffolds, with meta-selective functionalization being an area of great interest but also of great difficulty. bath.ac.ukrsc.org
Reactivity: The reactivity profile of this trifunctional molecule is largely unexplored. It contains an aniline amine group, an aromatic ring, and a fluorinated ether tail with a chlorine atom. Understanding how these functional groups interact and which parts of the molecule will react under various conditions is crucial for its use as a synthetic intermediate. For example, the aniline group can undergo a host of reactions (e.g., diazotization, acylation), but how the bulky, electron-withdrawing fluoroether substituent at the meta position influences this reactivity is not well-defined. Furthermore, the chlorine atom on the ethoxy chain presents another potential reaction site for nucleophilic substitution, adding another layer of complexity to its chemical behavior. The lack of detailed studies on this compound means that its full potential as a building block in organic synthesis is yet to be realized.
Table 2: Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 403-56-5 bldpharm.com |
| 2-(2-chloro-1,1,2-trifluoroethoxy)aniline | 90469-98-0 (example) matrix-fine-chemicals.com |
| 4-(2-chloro-1,1,2-trifluoroethoxy)aniline | 403-61-2 bldpharm.com |
| 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine | 116714-47-7 chemicalbook.comnih.govmanchesterorganics.com |
| Novaluron | 116714-46-6 nbinno.com |
| Hexafluorobenzene | 392-56-3 |
| Hexachlorobenzene | 118-74-1 |
| Potassium Fluoride | 7789-23-3 |
| Chlorodifluoromethane | 75-45-6 |
| Chlorotrifluoroethylene (CTFE) | 79-38-9 |
| 3-aminophenol | 591-27-5 |
| Aniline | 62-53-3 |
| 3-chloroaniline (B41212) | 108-42-9 nih.gov |
| 3-(Trifluoromethoxy)aniline | 1535-73-5 sigmaaldrich.com |
| 3-Chloro-2-methylaniline | 87-60-5 google.com |
| 3-Chloro-2-(2,2,2-trifluoroethoxy)aniline | 782414-07-7 bldpharm.com |
| 2-Chloro-6-(2,2,2-trifluoroethoxy)aniline | 1017780-14-1 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloro-1,1,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDVHPSQLBRYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)Cl)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252495 | |
| Record name | 3-(2-Chloro-1,1,2-trifluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-56-5 | |
| Record name | 3-(2-Chloro-1,1,2-trifluoroethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloro-1,1,2-trifluoroethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthetic Analysis and Strategic Disconnections for 3 2 Chloro 1,1,2 Trifluoroethoxy Aniline
Identification of Key Synthetic Challenges in Assembling the Aniline (B41778) and Fluoroethoxy Moieties
The primary challenge in the synthesis of 3-(2-chloro-1,1,2-trifluoroethoxy)aniline lies in the effective and selective formation of the ether linkage between the aniline and the fluoroethoxy groups. Several factors contribute to this challenge:
Functional Group Incompatibility: The aniline moiety contains a nucleophilic amino group, which can be sensitive to and reactive under various reaction conditions, particularly those required for fluorination or etherification. Protecting the amine functionality might be necessary, adding extra steps to the synthesis.
Harsh Reaction Conditions: The introduction of the fluoroalkoxy group often requires harsh conditions, which can lead to side reactions or decomposition of the starting materials or the desired product.
Regioselectivity: Achieving the desired substitution pattern on the aniline ring is a critical challenge. Directing the fluoroethoxy group to the meta-position relative to the amino group requires careful selection of synthetic strategies and reaction conditions to avoid the formation of ortho- or para-isomers. acs.orgnih.gov
Fluorine Chemistry: The unique reactivity of fluorine-containing compounds presents its own set of challenges. The high electronegativity of fluorine can significantly influence the reactivity of adjacent functional groups. u-tokyo.ac.jp
Exploration of Potential Disconnection Pathways for the Ether Linkage
A logical starting point for the retrosynthetic analysis of this compound is the disconnection of the ether linkage. This C-O bond can be disconnected in two primary ways, leading to different sets of synthons and corresponding synthetic equivalents.
Disconnection A: C-O bond cleavage between the aromatic ring and the ether oxygen.
This disconnection leads to a 3-aminophenol (B1664112) synthon and a 2-chloro-1,1,2-trifluoroethyl electrophile. The corresponding synthetic equivalents would be 3-aminophenol and a suitable 2-chloro-1,1,2-trifluoroethylating agent.
Disconnection B: C-O bond cleavage between the ether oxygen and the fluoroalkyl chain.
This disconnection generates a 3-hydroxyaniline synthon and a 1-chloro-1,2,2-trifluoroethene synthon. The synthetic equivalents would be 3-hydroxyaniline and 1-chloro-1,2,2-trifluoroethene.
A plausible synthetic route involves the etherification of 2-chloro-4-aminophenol with trifluoromethoxytrifluoroethylene. chemicalbook.com Another potential pathway could involve the reaction of an azide (B81097) compound with hydrogen fluoride (B91410) under anhydrous conditions. google.com
The following table summarizes potential disconnection strategies:
| Disconnection Pathway | Synthons | Synthetic Equivalents |
| Ether Linkage (Aromatic C-O) | 3-Aminophenoxide and 2-chloro-1,1,2-trifluoroethyl cation | 3-Aminophenol and 1-bromo-2-chloro-1,1,2-trifluoroethane (B1201992) |
| Ether Linkage (Aliphatic C-O) | 3-Anilino-oxy anion and 2-chloro-1,1,2-trifluoroethyl cation | 3-Hydroxyaniline and 1-bromo-2-chloro-1,1,2-trifluoroethane |
| Nitro Group Reduction | 3-(2-chloro-1,1,2-trifluoroethoxy)nitrobenzene | 3-(2-chloro-1,1,2-trifluoroethoxy)nitrobenzene |
| Amine Direct Introduction | 1-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)benzene | 1-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)benzene |
.
Analysis of Fluorination Strategies and their Compatibility with Aniline Precursors
The introduction of the trifluoroethoxy group is a crucial step in the synthesis. Several fluorination strategies can be considered, each with its own advantages and limitations regarding compatibility with aniline precursors.
Nucleophilic Fluorination: This is a common method for introducing fluorine. ucla.edu However, the basicity of the aniline's amino group can interfere with many nucleophilic fluorination reagents. Protecting the amino group as an amide or a carbamate (B1207046) might be necessary to ensure the success of this approach. harvard.edu The Halex process (halogen exchange) is an industrially relevant nucleophilic aromatic substitution, but it typically requires electron-withdrawing groups on the arene. harvard.edu
Electrophilic Fluorination: Reagents like Selectfluor can be used for electrophilic fluorination. organic-chemistry.org These reagents are often more compatible with a wider range of functional groups, but their reactivity and regioselectivity need to be carefully controlled to avoid unwanted side reactions on the aniline ring. organic-chemistry.orgchimia.ch
Deoxyfluorination: Reagents such as DAST (diethylaminosulfur trifluoride) can convert hydroxyl groups to fluorine atoms. harvard.edu This could be a viable strategy if a precursor with a hydroxyl group at the appropriate position of the ethoxy chain is synthesized first.
Radical Fluorination: Recent advances have led to the development of radical fluorination methods. These methods can be highly chemoselective and functional-group-tolerant, making them potentially suitable for the synthesis of complex molecules like the target compound. organic-chemistry.org
The choice of fluorination strategy will heavily depend on the specific retrosynthetic pathway chosen and the nature of the intermediates involved. Compatibility studies and optimization of reaction conditions are essential to ensure a successful synthesis.
Consideration of Regioselectivity and Functional Group Compatibility in Retrosynthetic Design
Controlling the regioselectivity of the substitution on the aniline ring is paramount to obtaining the desired 3-substituted isomer. The directing effects of the amino group (ortho-, para-directing) and any other substituents on the ring must be carefully considered.
For instance, if starting with a substituted aniline, the existing substituent will influence the position of the incoming fluoroethoxy group. Conversely, if the fluoroethoxy group is introduced first to a benzene (B151609) ring, its directing effect will determine the position of the subsequent amination or nitration/reduction sequence.
Functional group compatibility is a recurring theme throughout the retrosynthetic analysis. chimia.ch The chosen reaction conditions for each step must be mild enough to tolerate the other functional groups present in the molecule. For example, the reduction of a nitro group to an amine must not affect the chloro-fluoro-ethoxy side chain. google.com Similarly, the etherification reaction should not lead to unwanted reactions at the amino group. The use of protecting groups can be a valuable strategy to temporarily mask reactive functional groups and ensure the desired chemical transformations occur. amazonaws.com
The following table outlines key considerations for regioselectivity and functional group compatibility:
| Synthetic Step | Key Consideration | Potential Strategy |
| Fluoroalkoxylation of Aniline Derivative | Directing effect of the amino group (ortho/para) vs. desired meta substitution. | Use of a blocking group on the para position, followed by introduction of the fluoroethoxy group and subsequent removal of the blocking group. |
| Nitration of Fluoroalkoxybenzene | Directing effect of the fluoroethoxy group. | The electron-withdrawing nature of the fluoroalkoxy group will likely direct nitration to the meta position. |
| Fluorination of a Precursor | Compatibility of fluorinating reagents with the aniline or nitro group. | Use of mild and selective fluorinating agents. Protection of the amino group may be required. u-tokyo.ac.jpharvard.edu |
| Reduction of Nitro Group | Compatibility of reducing agents with the chloro-fluoro-ethoxy side chain. | Catalytic hydrogenation or metal-acid reductions are common methods that are often compatible with halogenated compounds. google.com |
.
Advanced Synthetic Methodologies for the Preparation of 3 2 Chloro 1,1,2 Trifluoroethoxy Aniline
Development of Novel Etherification Protocols for Trifluoroethoxy Aniline (B41778) Synthesis
The formation of the trifluoroethoxy-aryl bond is a critical step. One established route involves the etherification of a corresponding phenol, in this case, 3-aminophenol (B1664112), with a suitable fluoroalkene like chlorotrifluoroethene. For related compounds, the etherification of 2-chloro-4-aminophenol with trifluoromethoxytrifluoroethylene has been noted as a synthetic pathway. chemicalbook.com
Transition metal catalysis is a cornerstone for the formation of carbon-oxygen (C-O) bonds, offering powerful alternatives to traditional methods like the Williamson ether synthesis. While specific data on the direct synthesis of 3-(2-chloro-1,1,2-trifluoroethoxy)aniline is limited, general principles from related transformations are highly applicable. Transition metals, particularly palladium and copper, are widely used for cross-coupling reactions to form C-O bonds. mdpi.com For instance, the synthesis of aryl trifluoromethyl ethers has been achieved through a silver-mediated cross-coupling of aryl stannanes and arylboronic acids with a trifluoromethoxide source. researchgate.net Such methodologies could potentially be adapted for the introduction of the 2-chloro-1,1,2-trifluoroethoxy group onto an aniline derivative.
The coordination chemistry of transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) with β-diketonate ligands is extensively studied for its role in supporting unique catalytic reactions. mdpi.com These systems can be engineered to facilitate challenging bond formations.
A general scheme for transition metal-catalyzed C-O bond formation is presented below:
| Catalyst System | Reactant 1 | Reactant 2 | General Product |
| Pd or Cu Catalyst | Aryl Halide/Triflate | Fluoroalcohol | Aryl Fluoroalkyl Ether |
| Ag(I) Salt | Arylboronic Acid | Trifluoromethoxide Source | Aryl Trifluoromethyl Ether |
This table represents generalized catalytic approaches that could be adapted for the synthesis of the target compound.
The efficiency and selectivity of transition metal-catalyzed reactions are profoundly influenced by the choice of ligand. Ligands can accelerate the catalytic cycle, stabilize reactive intermediates, and control regioselectivity. In the context of palladium-catalyzed C-N bond formation, which shares mechanistic principles with C-O bond formation, the development of improved ligands and precatalysts has led to more general and reliable protocols. acs.org The use of specific phosphine (B1218219) ligands, for example, is crucial in palladium-catalyzed etherification reactions to promote the desired transformation and prevent side reactions. While detailed studies for the target molecule are not available, research on related palladium-catalyzed couplings shows that ligands are key to achieving high yields in the synthesis of various amine derivatives. researchgate.net
Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. nih.gov This includes the use of less hazardous reagents, development of solvent-free reaction conditions, and employment of energy-efficient methods like microwave or ultrasound irradiation. nih.gov Mechanochemistry, which involves reactions conducted by grinding or milling, represents a significant advancement in green synthesis. rsc.org It often eliminates the need for solvents, reduces reaction times, and can lead to cleaner reaction profiles. rsc.org For example, a mechanochemical strategy has been successfully used for the regioselective amination of naphthalene-1,4-dione under solvent- and additive-free conditions. rsc.org Applying these principles to the synthesis of this compound could involve developing a catalytic etherification process that proceeds in a recyclable solvent or under solvent-free, ball-milling conditions, thereby enhancing the sustainability of the synthesis.
Regioselective Functionalization of Aniline Precursors
Achieving the correct substitution pattern on the aniline ring is crucial. Regioselective functionalization allows for the precise introduction of substituents at desired positions, which is fundamental in complex molecule synthesis. nih.gov
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with a wide range of electrophiles. organic-chemistry.org
Common directing groups include amides, carbamates, and tertiary amines. wikipedia.org For aniline precursors, the amino group itself or a derivative can act as a DMG. For instance, a transient urea (B33335) formed from an aniline derivative can enable efficient directed ortho-metalation. organic-chemistry.orgorganic-chemistry.org This approach could be envisioned for a protected aniline precursor, allowing for the introduction of a substituent ortho to the directing group before subsequent etherification or other modifications.
| Directing Group | Reagent | Result |
| -NHCOR | n-Butyllithium | Lithiation ortho to the amide group |
| -OCONR₂ | n-Butyllithium | Lithiation ortho to the carbamate (B1207046) group |
| -N(CH₃)₂ | n-Butyllithium | Lithiation ortho to the dimethylamino group |
This table illustrates common directing groups used in Directed Ortho-Metalation (DoM) that could be applied to aniline precursors.
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable methods for synthesizing anilines and their derivatives. acs.orgnih.govacs.org These reactions involve the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. acs.orgresearchgate.net This methodology is exceptionally broad and finds application in the synthesis of pharmaceuticals, natural products, and organic materials. nih.govacs.org
This reaction could be applied in two ways for the synthesis of the target molecule:
Formation of the Aniline: A precursor molecule, 1-bromo-3-(2-chloro-1,1,2-trifluoroethoxy)benzene, could be coupled with an ammonia (B1221849) equivalent using a palladium catalyst to form this compound.
Derivatization: An existing aniline could be further functionalized.
The success of these couplings often depends on the catalyst system, including the choice of ligand and base. mit.edu The continual development of highly active and versatile catalysts allows these reactions to proceed under mild conditions with a high tolerance for various functional groups. acs.orgmit.edu
Synthesis of this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and patent literature, detailed synthetic methodologies for the chemical compound this compound remain elusive. Information regarding its preparation, including specific reaction conditions, selectivity control in electrophilic aromatic substitution, potential for stereoselective synthesis of chiral analogues, and application in multi-component reactions, is not publicly available.
A plausible synthetic route could be hypothesized to involve the etherification of 3-aminophenol with a suitable 2-chloro-1,1,2-trifluoroethoxy precursor, potentially derived from 1-chloro-1,2,2-trifluoroethene. This approach is suggested by analogy to the synthesis of similar fluoroalkoxy aniline derivatives. However, without specific experimental validation, this remains a theoretical pathway.
Consequently, a detailed discussion of advanced synthetic methodologies as outlined in the requested article structure cannot be provided at this time. The absence of a foundational, documented synthesis precludes an in-depth analysis of more sophisticated techniques such as selectivity control, stereocatalysis, or cascade processes for this particular molecule.
Further research and publication in the field of synthetic organic chemistry would be necessary to elucidate the formation of this compound and to explore the application of advanced synthetic strategies for its preparation and the synthesis of its derivatives.
Mechanistic Investigations of Key Transformations Involving 3 2 Chloro 1,1,2 Trifluoroethoxy Aniline and Its Precursors
Reaction Kinetics and Rate-Determining Steps in Ether Formation and Aniline (B41778) Functionalization
The study of reaction kinetics provides quantitative insight into the rates of chemical reactions and the factors that influence them. For the multi-step synthesis of 3-(2-chloro-1,1,2-trifluoroethoxy)aniline, understanding the kinetics of both the ether formation and the subsequent aniline functionalization is crucial for process control and optimization.
Ether Formation: The synthesis of the aryl ether linkage, specifically the 2-chloro-1,1,2-trifluoroethoxy group attached to the benzene (B151609) ring, is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In a typical route, a precursor such as 3-aminophenol (B1664112) would be deprotonated by a base to form a more potent phenoxide nucleophile. This nucleophile then attacks an electron-deficient fluoroalkene, like chlorotrifluoroethylene (B8367) (CTFE), which acts as the electrophile. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate-determining step in SNAr reactions is generally the initial attack of the nucleophile to form this stabilized intermediate, as this step involves the disruption of the aromatic system.
Aniline Functionalization: The most common method for introducing the aniline group is the reduction of a corresponding nitroaromatic precursor, such as 1-(2-chloro-1,1,2-trifluoroethoxy)-3-nitrobenzene. The kinetics of catalytic hydrogenation of nitroarenes are complex and highly dependent on the catalyst, substrate, and reaction conditions. Studies on related systems, such as the hydrogenation of nitrobenzene, reveal that aniline selectivity can be highly sensitive to residence time, often expressed as Weight Hourly Space Velocity (WHSV). nih.gov For some catalysts, a plot of aniline yield against WHSV results in a "volcano" type curve, indicating an optimal residence time for maximizing the desired product. nih.gov At very low WHSV (long residence times), over-reduction of the aniline product can occur, leading to a decrease in selectivity. nih.gov
| Parameter | Observation | Implication on Rate and Selectivity | Source |
| Temperature | In the hydrogenation of nitrobenzene, increasing temperature was the primary factor influencing the production of secondary byproducts. | Higher temperatures can increase the reaction rate but may decrease selectivity by promoting side reactions like hydrodeamination. | nih.gov |
| WHSV (Weight Hourly Space Velocity) | Aniline selectivity is sensitive to residence time. A "volcano" curve is observed for aniline yield vs. WHSV, peaking at an optimal value. | The rate of the desired reaction versus subsequent side reactions is a key factor. Too slow a flow rate (low WHSV) can lead to over-reduction and lower selectivity. | nih.gov |
| Catalyst Conditioning | An initial "conditioning" phase is often observed where selectivity can either dip or increase before reaching a steady state. | The active sites of the catalyst may undergo changes during the initial phase of the reaction, affecting both the rate and the product distribution. | nih.gov |
This table illustrates general kinetic principles from related nitroarene hydrogenations that are applicable to the synthesis of the target aniline.
Elucidation of Reaction Intermediates through Trapping and Derivatization Studies
Identifying reaction intermediates is fundamental to confirming a proposed reaction mechanism. This is often accomplished through spectroscopic observation under reaction conditions or by "trapping" the transient species to form a stable, characterizable derivative.
In the ether formation via the SNAr mechanism, the key intermediate is the Meisenheimer complex. This anionic intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring and the electron-withdrawing nitro group (if present in the precursor). While often too transient to isolate, its existence can be inferred and in some cases observed spectroscopically.
For the aniline functionalization via nitro group reduction, the reaction proceeds through several well-established intermediates. The six-electron reduction from the nitro group (-NO₂) to the amine (-NH₂) involves the formation of nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) species.
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
These intermediates are typically highly reactive. However, under carefully controlled conditions or with specific reagents, the reaction can be stopped at an intermediate stage. For instance, in a related synthesis of ortho-trifluoromethoxylated aniline derivatives, an N-(trifluoromethoxy)acetamido intermediate was successfully isolated and purified before being converted to the final product through a thermal rearrangement. nih.govnih.gov This demonstrates a practical application of isolating an intermediate to guide a multi-step synthesis.
| Transformation | Proposed Intermediate | Method of Elucidation | Source |
| Ether Formation (SNAr) | Meisenheimer Complex | Spectroscopic methods (NMR, UV-Vis), computational modeling. | General SNAr Mechanism |
| Aniline Functionalization (Nitro Reduction) | Nitrosoarene (Ar-NO) | Trapping with dienophiles, spectroscopic identification in situ. | General Nitro Reduction Pathway |
| Aniline Functionalization (Nitro Reduction) | Arylhydroxylamine (Ar-NHOH) | Isolation under mild conditions, derivatization. | General Nitro Reduction Pathway |
| Related OCF₃ Functionalization | N-(trifluoromethoxy)acetamido benzoate | Isolation via column chromatography and full characterization (NMR). | nih.gov |
Computational Modeling of Transition States and Energy Barriers (e.g., DFT)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. DFT allows for the modeling of molecular structures, including short-lived transition states, and the calculation of their associated energy barriers, providing a theoretical basis for reaction feasibility and selectivity. iucr.org
For the synthesis of this compound, DFT can be applied to:
Model Transition States: The geometry of the transition state for the rate-determining step (e.g., the formation of the Meisenheimer complex) can be calculated.
Calculate Energy Barriers (ΔG‡): By comparing the energy of the transition state to the reactants, the activation energy barrier can be determined. chemrxiv.org A lower energy barrier indicates a kinetically more favorable reaction pathway. For example, in a study of cationic rearrangements, DFT calculations showed one pathway to be nearly barrierless (ΔG‡ = +0.2 kcal/mol) while another had a significant barrier (ΔG‡ = +8.6 kcal/mol), clearly indicating the preferred mechanistic route. chemrxiv.org
Analyze Electronic Properties: Calculations of properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can provide insights into the reactivity and electronic transitions of the molecules involved. iucr.org
| Reaction Step (Hypothetical) | System Modeled | Calculated Parameter | Significance | Source |
| Ether Formation | 3-aminophenoxide + CTFE | Transition State Geometry | Visualizes the bond-forming process at the highest energy point. | chemrxiv.org |
| Ether Formation | Meisenheimer Complex Formation | Energy Barrier (ΔG‡) | Quantifies the kinetic feasibility of the nucleophilic attack. | chemrxiv.org |
| Aniline Precursor | 1-(2-chloro-1,1,2-trifluoroethoxy)-3-nitrobenzene | HOMO-LUMO Gap | Indicates susceptibility to nucleophilic/electrophilic attack. | iucr.org |
| Schiff Base Formation | Product of aniline + aldehyde | Optimized Bond Lengths/Angles | Compares theoretical structure with experimental (e.g., XRD) data to validate the computational model. | nih.gov |
This table provides illustrative examples of how DFT can be applied to study the reaction mechanisms relevant to the target compound.
Solvent Effects and Their Influence on Reaction Pathways and Selectivity
The choice of solvent can dramatically influence reaction rates, pathways, and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.
For the SNAr ether formation , polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically preferred. google.com These solvents are effective at solvating the counter-ion of the base (e.g., K⁺ in KOH) but poorly solvate the phenoxide nucleophile. This leaves the nucleophile "naked" and highly reactive. Furthermore, these solvents effectively stabilize the charged Meisenheimer intermediate and the subsequent transition state, accelerating the rate-determining step. In contrast, protic solvents (e.g., alcohols) would solvate and deactivate the nucleophile through hydrogen bonding, significantly slowing the reaction.
In the context of aniline functionalization , the solvent's role is equally critical. During the catalytic hydrogenation of a nitro precursor, the solvent must solubilize the substrate while not interfering with the catalyst or intermediates. In the synthesis of some fluorinated amines, non-nucleophilic alcohols like trifluoroethanol have been found to be critical. nih.gov This choice prevents the solvent from acting as a nucleophile and adding to electrophilic imine intermediates that can form as side products. nih.gov Additionally, the use of molecular sieves is sometimes employed to remove trace water, which can lead to hydrolysis of sensitive intermediates. nih.gov
| Reaction Type | Solvent Class | Examples | Influence on Reaction |
| SNAr Ether Formation | Polar Aprotic | DMF, DMSO, Acetonitrile | Accelerates reaction by poorly solvating the nucleophile and stabilizing the charged intermediate. |
| SNAr Ether Formation | Protic | Water, Ethanol, Methanol | Decelerates reaction by solvating and deactivating the nucleophile through hydrogen bonding. |
| Catalytic Hydrogenation | Non-nucleophilic Alcohol | Trifluoroethanol (TFE) | Prevents side reactions such as solvent addition to electrophilic intermediates. nih.gov |
| General | Anhydrous Solvents | Dry THF, Dry CH₂Cl₂ | Suppresses unwanted hydrolysis of reagents or intermediates. |
Role of Catalysts and Co-Catalysts in Directing Selectivity and Efficiency
Catalysts are essential for enhancing reaction rates and, more importantly, for directing selectivity towards a desired product over other possibilities.
In ether formation , the primary catalyst is the base (e.g., KOH, NaOH) used to deprotonate the precursor phenol. google.com This deprotonation drastically increases the nucleophilicity of the oxygen atom, enabling it to attack the electron-deficient fluoroalkene. The choice and amount of base can be critical to the reaction's success.
For aniline functionalization via nitro group reduction, the choice of catalyst is paramount for achieving high chemoselectivity—reducing the nitro group while leaving other reducible functionalities, such as the chloro-substituent, intact.
Precious Metal Catalysts: Palladium on carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃) are common catalysts. nih.gov The catalyst loading can be crucial; lower Pd weighting has been shown to exhibit greater aniline selectivity by avoiding overhydrogenated products. nih.gov
Metal-Free Catalysts: Heteroatom-doped carbons, such as N/S co-doped carbon, have emerged as highly effective metal-free catalysts. mdpi.com These materials have demonstrated 100% selectivity for nitro group hydrogenation in chloronitrobenzene, successfully avoiding the challenging side reaction of dehalogenation. mdpi.com
Classic Systems: Other systems like Raney Nickel with a dechlorination inhibitor or iron powder in an acidic medium (e.g., Fe/HCl) have also been used for reducing chlorinated nitroaromatics. google.com
Catalyst-Directed Pathways: The profound impact of the catalyst is highlighted in multicomponent reactions where simply changing the catalyst can lead to completely different products from the same set of starting materials. For example, a reaction of an alkynylbenzaldehyde, aniline, and a phosphite (B83602) yields an α-aminophosphonate with a T3P® catalyst but cyclizes to a dihydroisoquinoline with a CuCl catalyst. mdpi.com
| Catalyst System | Reaction Type | Key Features & Selectivity | Source |
| Potassium Hydroxide (KOH) | Ether Formation (SNAr) | Acts as a base to generate the highly reactive phenoxide nucleophile. | google.com |
| 0.3 wt % Pd/Al₂O₃ | Nitroarene Hydrogenation | High aniline selectivity (97%); avoids over-reduction seen with higher loading catalysts. | nih.gov |
| N/S Co-doped Carbon | Nitroarene Hydrogenation | Metal-free catalyst with 100% chemoselectivity for nitro group reduction over dehalogenation. | mdpi.com |
| Raney Nickel with Inhibitor | Nitroarene Hydrogenation | Classic catalyst system used for reducing chlorinated nitroaromatics. | google.com |
| CuCl vs. T3P® | Multicomponent Reaction | Demonstrates that the catalyst system can fundamentally alter the reaction pathway and final product structure. | mdpi.com |
Reactivity Profiles and Derivatization of 3 2 Chloro 1,1,2 Trifluoroethoxy Aniline
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring
The reactivity of the aromatic ring in 3-(2-chloro-1,1,2-trifluoroethoxy)aniline is dictated by the combined influence of the amino group and the 2-chloro-1,1,2-trifluoroethoxy group.
Electrophilic Aromatic Substitution (EAS): The amino (-NH₂) group is a powerful activating group and is ortho-, para-directing due to its ability to donate its lone pair of electrons into the benzene (B151609) ring, thereby increasing electron density at these positions. byjus.com Conversely, the 3-(2-chloro-1,1,2-trifluoroethoxy) group is expected to be deactivating due to the strong inductive electron-withdrawing effect of the fluorine and chlorine atoms. Halogens themselves are deactivating but ortho-, para-directing. quora.com
When these effects are combined, the amino group's strong activating and directing influence is anticipated to dominate. Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho and para to the amino group. The potential sites for substitution are C2, C4, and C6.
C6 (ortho to -NH₂): This position is sterically unhindered and activated by the amino group.
C4 (para to -NH₂): This position is also activated by the amino group.
C2 (ortho to -NH₂): This position is sterically hindered by the adjacent bulky trifluoroethoxy group, making substitution less likely.
Thus, electrophilic attack is most probable at the C6 and C4 positions. In many reactions involving anilines, over-reactivity can be an issue, leading to multiple substitutions. libretexts.org For instance, direct halogenation of aniline often results in trisubstituted products. byjus.com
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide). libretexts.orgnih.gov In this compound, there are no nitro or cyano groups that strongly activate the ring for SNAr. While the trifluoroethoxy group is electron-withdrawing, it is not typically sufficient to facilitate SNAr under standard conditions. libretexts.orgrsc.orgtib.eu Therefore, this compound is generally unreactive towards nucleophilic aromatic substitution on the ring itself.
Functional Group Transformations of the Aniline Moiety
The amino group is a versatile functional handle that allows for a wide range of chemical transformations.
Diazo Coupling Reactions and their Regioselectivity
The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. researchgate.netslideshare.net This process is known as diazotization.
The resulting aryldiazonium salt is an electrophile that can react with activated aromatic compounds, such as phenols or other anilines, in what is known as an azo coupling reaction. slideshare.netwikipedia.org This reaction is a form of electrophilic aromatic substitution. slideshare.net The diazonium salt derived from this compound would couple with an activated aromatic partner, typically at the para position of the coupling agent, to form a highly colored azo compound. wikipedia.org If the para position is blocked, ortho coupling may occur, though usually at a slower rate. wikipedia.org These reactions are often utilized in the synthesis of dyes and pigments. beilstein-journals.org
Acylation and Sulfonylation of the Amine Nitrogen
Acylation: The nitrogen atom of the primary amine in this compound is nucleophilic and readily undergoes acylation. This reaction is often performed using acylating agents like acetic anhydride (B1165640) or acetyl chloride. Acylation converts the highly activating amino group into a less activating acetamido group (-NHCOCH₃). This transformation is frequently used as a protective strategy to moderate the reactivity of the aniline ring, preventing over-substitution in subsequent electrophilic aromatic substitution reactions and avoiding unwanted side reactions under acidic conditions. libretexts.org
Sulfonylation: Similarly, the amine can be sulfonylated using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) or sulfonyl fluorides in the presence of a base. nih.gov This reaction forms a sulfonamide. Recent methodologies have been developed for the sulfonylation of anilines using sodium sulfinates, often catalyzed by transition metals or promoted by visible light. nih.govmdpi.com These reactions provide a pathway to a diverse range of sulfonylanilines, which are important motifs in medicinal chemistry. nih.gov
Formation of Heterocyclic Compounds from the Aniline Core
The aniline scaffold is a key starting material for the synthesis of numerous nitrogen-containing heterocyclic compounds. Several established synthetic routes utilize anilines to construct complex ring systems.
Quinolines: Substituted quinolines can be synthesized from anilines through various named reactions, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. wikipedia.org These methods typically involve the reaction of the aniline with compounds like α,β-unsaturated carbonyls, β-diketones, or aldehydes under acidic conditions. wikipedia.orgrsc.org More modern approaches include iodine-mediated synthesis from anilines and amino acids or the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govacs.orgnih.gov
Benzodiazepines: These seven-membered heterocyclic compounds, known for their pharmacological importance, can be synthesized from aniline derivatives. youtube.com For example, catalyst-free methods exist for the synthesis of 1,4-benzodiazepines from o-phenylenediamines (which can be derived from anilines) and β-chloroenones. rsc.org Other strategies involve palladium-catalyzed intramolecular cyclizations. unimi.it One-pot cascade reactions starting from substituted anilines can also yield complex fused systems like quinazolinotriazolobenzodiazepines. nih.gov
Triazoles: The aniline moiety can be incorporated into triazole rings. For instance, 1,2,3-triazoles can be formed through copper-catalyzed cycloaddition reactions between an azide (B81097) (which can be generated from an aniline) and an alkyne. researchgate.net Other methods include multicomponent reactions involving anilines, hydrazines, and other building blocks, sometimes mediated by catalysts like copper or iodine. frontiersin.orgorganic-chemistry.orgnih.govorganic-chemistry.org
Reactions Involving the Trifluoroethoxy Group
Cleavage and Rearrangement Pathways of the Ether Linkage
Cleavage: The cleavage of ether linkages is a chemically challenging transformation that typically requires harsh conditions. wikipedia.org For aryl alkyl ethers, cleavage is most commonly achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgyoutube.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether like this compound, the cleavage would occur at the alkyl C-O bond, not the aryl C-O bond. This is because nucleophilic attack on an sp²-hybridized aromatic carbon is disfavored. The expected products would therefore be 3-aminophenol (B1664112) and 1-bromo-2-chloro-1,1,2-trifluoroethane (B1201992) (or the corresponding iodo-compound). The presence of the electron-withdrawing fluoroalkyl group makes the ether oxygen less basic, likely requiring more forcing conditions for protonation and subsequent cleavage compared to a non-fluorinated ether. wikipedia.org Other reagents, such as chloroaluminate ionic liquids, have also been shown to cleave aromatic methyl ethers and could potentially be applied here. researchgate.net Ruthenium-catalyzed C-O bond cleavage has been developed for 2-aryloxy-1-arylethanols, which could be relevant if the substrate were appropriately modified. nih.gov
Rearrangement: Rearrangement reactions of aryl ethers are known, with the Claisen rearrangement being a prominent example. libretexts.orglibretexts.org This is a acs.orgacs.org-sigmatropic rearrangement that is specific to allyl aryl ethers and requires heating. libretexts.orglibretexts.org The 2-chloro-1,1,2-trifluoroethoxy group does not fit the structural requirements for a classical Claisen rearrangement. While other thermal or acid-catalyzed rearrangements of aryl ethers exist, they are less common. masterorganicchemistry.comnih.gov Given the stability of the fluoroalkoxy group, significant rearrangement pathways for this compound under typical synthetic conditions are not expected.
Interactive Data Tables
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Relation to -NH₂ | Relation to -O-RF | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|---|---|
| C2 | ortho | ortho | Activated by -NH₂, Deactivated by -ORF | High | Low |
| C4 | para | meta | Activated by -NH₂ | Low | High |
| C5 | meta | para | Deactivated by -ORF | Low | Very Low |
Table 2: Summary of Functional Group Transformations
| Reaction Type | Reagent Class | Key Intermediate/Product Type | Notes |
|---|---|---|---|
| Diazotization | NaNO₂, H⁺ | Aryldiazonium Salt | Intermediate for azo coupling. |
| Azo Coupling | Aryldiazonium Salt + Activated Arene | Azo Compound | Forms colored dyes. |
| Acylation | Acyl Halide / Anhydride | Amide | Reduces ring activation, protective group. |
| Sulfonylation | Sulfonyl Halide / Fluoride (B91410) | Sulfonamide | Forms stable sulfonamides. |
| Heterocycle Formation | Various (e.g., diketones, alkynes) | Quinolines, Benzodiazepines, Triazoles | Requires specific reaction conditions and co-reactants. |
Reactivity of the Chlorinated Fluorocarbon Chain
The 2-chloro-1,1,2-trifluoroethoxy group attached to the aniline ring presents a unique set of reactive possibilities, primarily centered around the carbon-halogen bonds. The presence of fluorine atoms significantly influences the stability and reactivity of the adjacent carbon-chlorine bond.
The reactivity of the chlorinated fluorocarbon chain is a key aspect of the molecule's chemistry, offering pathways for derivatization. The primary sites for reaction on this chain are the carbon-chlorine and carbon-fluorine bonds.
Nucleophilic Substitution: The carbon-chlorine bond is the most likely site for nucleophilic attack on the side chain, given that the C-Cl bond is generally more reactive than the C-F bond. However, the presence of adjacent fluorine atoms can have a deactivating effect on SN2-type reactions.
Elimination Reactions: Under basic conditions, elimination of hydrogen chloride (HCl) or hydrogen fluoride (HF) could potentially occur to form a double bond, although the stability of the resulting fluoroalkene would be a significant factor.
C-F Bond Activation: While C-F bonds are notoriously strong and unreactive, recent advances in catalysis have shown that even these bonds can be activated, particularly with the use of transition metals and Lewis acidic promoters like dysprosium(III) oxide. acs.org Such methodologies could potentially be applied to modify the trifluoroethoxy group. acs.org
Table 1: Potential Reactions of the Chlorinated Fluorocarbon Chain
| Reaction Type | Reagents/Conditions | Potential Products | Notes |
|---|---|---|---|
| Nucleophilic Substitution (at C-Cl) | Strong Nucleophile (e.g., RO⁻, RS⁻) | 3-(2-alkoxy/thioalkoxy-1,1,2-trifluoroethoxy)aniline | Reactivity is influenced by the electronic effects of the fluorine atoms. |
| Elimination | Strong Base (e.g., t-BuOK) | Aniline derivative with a fluoroalkene side chain | The regioselectivity of elimination (HCl vs. HF) would need to be considered. |
| Reductive Dechlorination | Reducing agent (e.g., H₂, catalyst) | 3-(1,1,2-trifluoroethoxy)aniline | Analogous to the dechlorination of other chlorinated aromatic compounds. biorxiv.org |
| C-F Bond Activation | Transition metal catalyst (e.g., Ni, Pd), Lewis acid | Derivatized aniline | A more advanced and challenging transformation. acs.org |
Oxidative and Reductive Transformations of the Compound
The oxidative and reductive transformations of this compound primarily involve the aniline functional group, although the chlorinated side chain can also participate in reductive processes.
Oxidative Reactions: The amino group of the aniline moiety is susceptible to oxidation by various reagents. Depending on the oxidant and reaction conditions, a range of products can be obtained. For instance, anilines can be oxidized to form quinones or can undergo oxidative coupling to produce colored azo compounds. libretexts.org The presence of the electron-withdrawing fluoroalkoxy group may influence the oxidation potential of the aniline ring.
Table 2: Summary of Oxidative and Reductive Transformations
| Transformation | Reagent/Condition | Potential Product | Relevant Analogy |
|---|---|---|---|
| Oxidation | |||
| Azo Coupling | Diazonium salt, cold conditions | Azo dye | Aniline reacts with benzenediazonium (B1195382) chloride to form "aniline yellow". libretexts.org |
| Quinone Formation | Strong oxidizing agent | Benzoquinone derivative | 3-(2,2,2-Trifluoroethoxy)aniline can be oxidized to the corresponding quinone. |
| Reduction | |||
| Dechlorination | H₂, Pd/C or other reducing agents | 3-(1,1,2-trifluoroethoxy)aniline | Reductive dechlorination is a known process for chloroanilines. biorxiv.org |
| Nitro Group Reduction (Hypothetical Precursor) | Fe, HCl or H₂, Pd/C | This compound | The reduction of a nitro group is a standard method for synthesizing anilines. researchgate.netlibretexts.org |
Explorations in Radical Chemistry and Photochemistry
The presence of a carbon-halogen bond and an aromatic amine functionality suggests that this compound could participate in radical and photochemical reactions.
Radical Chemistry: The carbon-chlorine bond in the fluoroethoxy side chain is a potential site for homolytic cleavage to generate a carbon-centered radical. Such radicals could then participate in various subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, or dimerization. The formation of alkyl radicals from alkyl halides is a key step in certain amine synthesis methodologies. researchgate.net The stability and reactivity of the resulting radical, a substituted 1-chloro-2,2,2-trifluoroethyl radical, would be influenced by the adjacent fluorine atoms. nih.gov
Table 3: Potential Radical and Photochemical Reactions
| Reaction Type | Initiation | Key Intermediate | Potential Outcome |
|---|---|---|---|
| Radical Dechlorination | Radical initiator (e.g., AIBN), H-donor | 3-(1,1,2-trifluoroethoxy-1-yl)aniline radical | Formation of 3-(1,1,2-trifluoroethoxy)aniline |
| Photochemical C-Cl Cleavage | UV irradiation | Radical pair: Aryloxy radical and Cl radical | Subsequent reactions of the generated radicals |
| Photo-oxidation | UV irradiation, O₂ | Oxidized aniline species | Degradation or transformation of the aniline moiety |
Advanced Analytical Techniques for Structural Elucidation and Mechanistic Probing of 3 2 Chloro 1,1,2 Trifluoroethoxy Aniline
High-Resolution Spectroscopic Techniques for Isomer Differentiation and Conformational Analysis
High-resolution spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, are indispensable for the unambiguous structural confirmation and conformational analysis of 3-(2-chloro-1,1,2-trifluoroethoxy)aniline.
Isomer Differentiation: The substitution pattern on the aniline (B41778) ring gives rise to several positional isomers. High-resolution ¹H and ¹³C NMR spectroscopy provides distinct chemical shifts and coupling constants for the aromatic protons and carbons, allowing for clear differentiation between the meta (3-), ortho (2-), and para (4-) isomers. For instance, the splitting patterns of the aromatic protons in this compound are unique compared to its isomers, arising from the specific spin-spin coupling interactions between the non-equivalent protons. Similarly, ¹⁹F NMR is instrumental in confirming the trifluoroethoxy group, with characteristic chemical shifts and coupling to the adjacent chlorofluoroethyl moiety.
Conformational Analysis: The flexibility of the 2-chloro-1,1,2-trifluoroethoxy side chain introduces multiple possible conformations (rotamers). Fluorine substitution is known to significantly influence molecular conformation. soton.ac.uk Detailed analysis of vicinal and long-range coupling constants (J-couplings) from high-resolution NMR spectra can provide insights into the dihedral angles and, consequently, the preferred orientation of the side chain relative to the aniline ring. Computational modeling, often used in conjunction with experimental NMR data, helps to determine the most stable conformers. High-resolution IR spectroscopy can also aid in conformational analysis by identifying subtle shifts in vibrational frequencies associated with different rotamers, particularly the C-O-C and C-F stretching modes. researchgate.net
| Spectroscopic Technique | Application for this compound | Key Parameters |
| ¹H NMR | Isomer differentiation, structural confirmation | Chemical shifts, coupling constants (J-values) of aromatic protons |
| ¹³C NMR | Isomer differentiation, carbon skeleton mapping | Chemical shifts of aromatic and aliphatic carbons |
| ¹⁹F NMR | Confirmation of trifluoroethoxy group | Chemical shifts, coupling constants |
| High-Resolution IR | Conformational analysis, functional group identification | Vibrational frequencies of C-O-C, C-F, N-H, and C-H bonds |
In Situ Spectroscopic Monitoring (e.g., IR, NMR) of Reaction Progress and Intermediate Formation
The synthesis of this compound can be effectively monitored in real-time using in situ spectroscopic techniques. This approach allows for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction.
Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions. nih.gov For the synthesis of this compound, specific vibrational bands corresponding to the starting materials, such as the nitro group in a precursor like 3-nitro-trichloroethoxybenzene, would be observed to decrease in intensity. Concurrently, the appearance and growth of characteristic bands for the aniline product, such as the N-H stretching vibrations (typically around 3300-3500 cm⁻¹) and the C-N stretching vibration, would be monitored.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy offers detailed mechanistic insights by allowing for the identification and quantification of all NMR-active species in the reaction mixture over time. This technique can be crucial for detecting and characterizing transient intermediates that might not be observable by conventional offline analysis. For example, in the reduction of a nitro-precursor to form the aniline, it might be possible to observe the formation of nitroso or hydroxylamine (B1172632) intermediates.
| In Situ Technique | Monitored Species | Anticipated Observations |
| FTIR Spectroscopy | Reactants, intermediates, product | Decrease in reactant-specific bands (e.g., -NO₂ stretches), Increase in product-specific bands (e.g., N-H, C-N stretches) |
| NMR Spectroscopy | Reactants, intermediates, product | Changes in chemical shifts and signal intensities over time, potential detection of transient species |
X-ray Crystallography for Precise Molecular Geometry Determination and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com For this compound, a single-crystal X-ray diffraction study would provide highly accurate data on bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the molecule's exact geometry and the steric and electronic effects of the chloro- and trifluoroethoxy- substituents on the aniline ring.
Furthermore, the crystal structure reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, which govern the packing of molecules in the solid state. nih.gov For instance, the aniline group's N-H protons can act as hydrogen bond donors, while the oxygen and fluorine atoms of the ethoxy chain, as well as the chlorine atom, can act as hydrogen bond acceptors. Analysis of these interactions is crucial for understanding the material's physical properties.
| Crystallographic Parameter | Significance for this compound |
| Bond Lengths | Provides insight into bond orders and electronic effects. |
| Bond Angles | Defines the geometry around each atom. |
| Torsion Angles | Describes the conformation of the flexible ethoxy side chain. |
| Intermolecular Interactions | Reveals hydrogen bonding, halogen bonding, and other non-covalent interactions influencing crystal packing. |
Advanced Mass Spectrometry for Mechanistic Pathway Elucidation (e.g., MS/MS, Ion Mobility MS)
Advanced mass spectrometry (MS) techniques are pivotal in elucidating reaction mechanisms by identifying intermediates and characterizing fragmentation pathways. nih.gov
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio (m/z), corresponding to the molecular ion of this compound or a reaction intermediate, are isolated and then fragmented. The resulting fragment ions provide a wealth of structural information. By analyzing the fragmentation patterns, one can deduce the connectivity of the molecule and infer the mechanisms of its formation or degradation. For instance, characteristic losses of fragments like Cl, CF₃, or the entire side chain can be observed.
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. nih.gov This technique can separate isomeric and isobaric species that are indistinguishable by mass spectrometry alone. For mechanistic studies, IM-MS can help to distinguish between different isomeric intermediates that may be formed along a reaction pathway, providing a more detailed picture of the reaction landscape. Predicted collision cross-section (CCS) values can be calculated and compared with experimental data to aid in the identification of ions. uni.lu
| MS Technique | Application in Mechanistic Studies | Information Gained |
| MS/MS | Identification of reaction intermediates and products. | Structural information from fragmentation patterns. |
| Ion Mobility MS | Separation of isomeric intermediates. | Differentiation of species with the same mass but different shapes. |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)
The presence of a stereocenter at the carbon atom bearing the chlorine atom (C2 of the ethoxy group) in this compound means that this compound can exist as a pair of enantiomers. If a synthesis is designed to produce an excess of one enantiomer over the other (an enantioselective synthesis), chiroptical spectroscopy becomes an essential analytical tool.
Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. The magnitude of the signal is proportional to the enantiomeric excess (ee) of the sample. These methods are highly sensitive for quantifying the enantiomeric purity of a chiral compound. While direct chiroptical analysis is possible, often the aniline is derivatized with a chiral agent to enhance the spectroscopic response and facilitate the determination of enantiomeric excess, sometimes using NMR as the detection method. nih.gov Mass spectrometry can also be employed for chiral analysis, typically by forming diastereomeric complexes with a chiral selector and analyzing their behavior in the mass spectrometer. nih.gov
| Chiroptical Technique | Principle | Application |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of enantiomeric excess and absolute configuration. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Determination of enantiomeric excess. |
Computational Chemistry and Theoretical Studies of 3 2 Chloro 1,1,2 Trifluoroethoxy Aniline
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic nature of 3-(2-chloro-1,1,2-trifluoroethoxy)aniline. Methods such as ab initio Hartree-Fock (HF) and particularly Density Functional Theory (DFT) are employed to determine the molecule's electronic properties. researchgate.net These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Relates to chemical reactivity and kinetic stability. researchgate.net |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
Density Functional Theory (DFT) Studies on Conformational Preferences, Stability, and Spectroscopic Properties
Conformational Preferences and Stability: The molecule possesses several rotatable bonds, particularly around the ether linkage and the C-N bond. DFT calculations can map the potential energy surface by systematically rotating these bonds to identify the most stable conformers (geometric arrangements). These studies have shown that for substituted anilines, the amino group is typically nonplanar relative to the benzene (B151609) ring, and the degree of this pyramidalization is influenced by the electronic effects of the substituents. The stability of different conformers is compared based on their calculated relative energies.
Spectroscopic Properties: DFT calculations are highly effective in predicting vibrational and electronic spectra.
Vibrational Spectra: Theoretical frequencies corresponding to the fundamental modes of vibration can be computed and compared with experimental data from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. researchgate.netsemanticscholar.org This comparison aids in the definitive assignment of observed spectral bands to specific molecular motions, such as the stretching and bending of C-H, N-H, C-F, and C-Cl bonds.
Electronic Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be correlated with the absorption peaks observed in UV-visible spectra. researchgate.net These calculations help in understanding the nature of electronic excitations within the molecule.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound using DFT
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| N-H (Aniline) | Symmetric Stretch | 3410 | 3350-3450 |
| C-F (Fluoroethoxy) | Stretch | 1150 | 1100-1200 |
| C-O (Ether) | Asymmetric Stretch | 1250 | 1230-1270 |
| C-Cl (Aromatic) | Stretch | 780 | 750-800 |
Molecular Dynamics Simulations for Solvent Interactions and Aggregation Behavior
While quantum chemical methods are excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in a solvent. acs.org MD simulations model the movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions.
For this compound, MD simulations can reveal how the molecule interacts with different solvent environments. The fluorinated ethoxy group and the polar aniline (B41778) head can lead to complex solvation behavior. Simulations can quantify interactions such as hydrogen bonding between the aniline's N-H groups and solvent molecules, as well as dipole-dipole and van der Waals interactions. nih.gov The choice of solvent can, in turn, influence the conformational preferences of the molecule. biorxiv.org
Furthermore, MD simulations are a powerful tool for studying the aggregation behavior of molecules. By simulating a system containing many molecules of this compound, one can observe their tendency to self-associate or form aggregates. These simulations can characterize the size, shape, and stability of such aggregates and identify the key intermolecular interactions (e.g., π-stacking of the aromatic rings, hydrophobic interactions of the fluoroalkoxy chains) that drive the aggregation process.
Table 3: Intermolecular Interactions of this compound Quantifiable by MD Simulations
| Interaction Type | Interacting Groups | Significance |
|---|---|---|
| Hydrogen Bonding | Aniline N-H with solvent or another molecule | Governs solubility in protic solvents and specific molecular associations. |
| π-π Stacking | Aromatic rings of two molecules | Contributes to molecular aggregation. |
| Dipole-Dipole | Polar C-F, C-Cl, C-N bonds | Influences molecular orientation and bulk properties. |
| Hydrophobic Interactions | Fluoroethoxy groups | Drives aggregation in aqueous environments. |
Prediction of Reactivity Patterns and Selectivity through Computational Models
Computational models are crucial for predicting the chemical reactivity of this compound, particularly its selectivity in reactions like electrophilic aromatic substitution. DFT-based calculations are central to these predictions. rsc.org
Several computational tools are used to predict reaction sites:
Frontier Molecular Orbital (FMO) Theory: The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for electrophilic and nucleophilic attack, respectively. For an electrophilic attack on the aniline ring, regions with high HOMO density are the most probable reaction sites. acs.org
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
σ-Complex Intermediate Stability: A reliable method for predicting the regioselectivity of electrophilic aromatic substitution involves calculating the relative stabilities of the possible σ-complex intermediates (also known as Wheland intermediates). acs.org The reaction pathway that proceeds through the most stable intermediate is generally favored. acs.orgnih.gov
For this compound, the powerful activating and ortho-, para-directing amino group competes with the deactivating and meta-directing chloro substituent and the deactivating ether group. Computational models can precisely quantify these competing effects to predict the most likely position for substitution. semanticscholar.org
Table 4: Predicted Reactive Sites of this compound for Electrophilic Aromatic Substitution
| Position on Aniline Ring | Predicted Reactivity | Rationale based on Computational Models |
|---|---|---|
| C4 (para to -NH₂) | High | Strong activation and directing effect from the amino group; high HOMO density. |
| C6 (ortho to -NH₂) | Moderate | Activated by the amino group but may have some steric hindrance. |
| C2 (ortho to -NH₂) | Low | Activated by the amino group but sterically hindered by the adjacent chloroethoxy group. |
| C5 (meta to -NH₂) | Very Low | Deactivated position relative to the amino group. |
Application of Machine Learning in Predicting Synthetic Outcomes for Related Fluorinated Systems
In recent years, machine learning (ML) has emerged as a transformative tool in chemistry for predicting reaction outcomes with high accuracy. nih.gov Instead of being based on first-principles physics, ML models learn from vast amounts of existing reaction data. nih.gov
For fluorinated systems, ML models can be trained on large databases of reactions involving organofluorine compounds to predict the outcomes of new, untested reactions. rsc.orgacs.org These models can predict various parameters, including reaction yield, optimal reagents, solvents, and temperature. nih.gov They are particularly useful for navigating the complex reaction landscapes of multifunctional molecules where competing reaction pathways are possible. acs.org
The process typically involves representing the reactant molecules and reagents as numerical descriptors (fingerprints) and feeding them into a trained neural network or other ML algorithm. stanford.edu The model then outputs a prediction for the likely product structure or the reaction yield. Such approaches have been successfully used to predict the strength of fluorinating reagents and to identify high-yielding conditions for deoxyfluorination reactions. rsc.orgacs.org For a molecule like this compound, an ML model could be used to predict the product of a cross-coupling reaction or the optimal conditions for a specific functional group transformation.
Table 5: Example of a Machine Learning Model Input/Output for a Synthetic Reaction
| Model Component | Description | Example for this compound |
|---|---|---|
| Input: Reactant 1 | Molecular structure of the primary substrate | This compound |
| Input: Reactant 2 | Molecular structure of the coupling partner | Phenylboronic acid |
| Input: Reagents | Catalyst, base, solvent | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O |
| Predicted Output: Product | The most likely product structure | N-(3-(2-chloro-1,1,2-trifluoroethoxy)phenyl)aniline |
| Predicted Output: Yield | The expected percentage yield | 85% |
Exploration of 3 2 Chloro 1,1,2 Trifluoroethoxy Aniline As a Versatile Synthetic Building Block
Precursor in the Synthesis of Advanced Organic Materials
The molecular architecture of 3-(2-chloro-1,1,2-trifluoroethoxy)aniline makes it a promising candidate as a monomer or intermediate in the creation of sophisticated organic materials such as polymers, liquid crystals, and dyes.
Polymers: Anilines are the fundamental units for producing polyanilines, a significant class of electrically conducting polymers. nih.gov The properties of these polymers can be meticulously adjusted by adding different substituents to the aniline (B41778) ring. nih.govsigmaaldrich.com The chloro and trifluoroethoxy groups on this compound would likely bestow distinct characteristics upon any resulting polymer. The trifluoroethoxy group could improve thermal stability, solubility in organic solvents, and resistance to chemical degradation. The electron-withdrawing nature of the chloro substituent would, in turn, affect the electronic properties, including conductivity and redox behavior. For example, studies on the copolymerization of aniline with m-chloroaniline have demonstrated that the chlorine atom can modify the structure and conductivity of the final polymer. sigmaaldrich.com
Liquid Crystals: The design of liquid crystalline materials frequently involves the integration of rigid aromatic centers with flexible side chains. The phenyl ring of this compound serves as the rigid component, while the fluoroalkoxy side chain could facilitate the formation of liquid crystal phases (mesophases). Furthermore, the polar carbon-chlorine and carbon-fluorine bonds would influence the dielectric anisotropy, a critical parameter for use in display technologies.
Dyes: Azo dyes, which represent a large segment of the synthetic dye market, are produced through the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. nih.gov Chloroanilines are frequently employed as precursors in the synthesis of azo dyes, where they impact the color and durability of the final product. atamanchemicals.comijirset.comresearchgate.net The diazotization of this compound and its subsequent coupling could pave the way for novel dyes with potentially superior stability or unique color properties arising from the electronic influence of its substituents.
Interactive Table: Illustrative Azo Dye Synthesis
This table provides general examples of azo dye synthesis using various aniline derivatives to illustrate the process.
| Reactant 1 (Diazo Component) | Reactant 2 (Coupling Component) | Resulting Dye Class | Potential Properties Influenced by Substituents |
| Diazotized 3-Chloroaniline (B41212) | Phenol | Azo Dye | Color, Light Fastness, Solubility |
| Diazotized 4-Nitroaniline | 2,4-Dihydroxybenzophenone | Disperse Azo Dye | Color Strength, Dyeing Properties on Polyester |
| Diazotized Aniline Derivative | Naphthol Derivative | Azo Dye | Wide Range of Colors from Yellow to Black |
Ligand or Catalyst Component in Transition Metal Catalysis
Although specific studies are lacking, the amine group of this compound makes it a viable candidate for creating ligands for transition metal catalysis. Aniline derivatives are commonly used to synthesize Schiff bases, which are well-known for their ability to coordinate with a broad spectrum of metal ions. nih.govresearchgate.netresearchgate.netnih.govorientjchem.org
The condensation of this compound with an aldehyde or ketone would produce a Schiff base ligand. The electronic characteristics of this ligand, and consequently the catalytic performance of its metal complexes, would be shaped by the electron-withdrawing chloro and trifluoroethoxy groups. These groups would adjust the electron density at the metal center, which could be advantageous for specific catalytic processes. For instance, transition metal complexes featuring Schiff base ligands derived from substituted anilines have been explored for their catalytic potential. nih.govresearchgate.net
Interactive Table: Illustrative Schiff Base Ligand Synthesis
This table illustrates the formation of Schiff base ligands from various aniline derivatives and their coordination with transition metals, serving as a general example.
| Aniline Derivative | Carbonyl Compound | Resulting Schiff Base Ligand | Potential Metal Coordination |
| 2-Chloro-5-(trifluoromethyl)aniline | Salicylaldehyde | Bidentate NO donor | Co(II), Cu(II), Mn(II), Ni(II), Pd(II), Pt(II) researchgate.net |
| 2-Amino-3-hydroxypyridine | 2,4-Dihydroxybenzaldehyde | Bidentate NO donor | Cu(II), Co(II), Ni(II), Mn(II), UO₂(II) nih.gov |
| Aniline | Substituted Benzaldehyde | Bidentate N donor | Zn(II) nih.gov |
Application in Supramolecular Chemistry and Host-Guest Interactions
Currently, there is no research detailing the use of this compound in the field of supramolecular chemistry. Nevertheless, its molecular structure contains features that are highly sought after for building supramolecular assemblies. The aromatic ring can participate in π-π stacking, a key non-covalent interaction in this field. The N-H group can function as a hydrogen bond donor, while the ether oxygen and fluorine atoms can serve as hydrogen bond acceptors.
These attributes could enable this compound or its derivatives to form ordered structures through self-assembly or to function as a guest molecule that binds within the cavity of a suitable host. The fluorinated portion of the molecule could also introduce fluorous interactions, a powerful tool for guiding self-assembly in specific environments.
Development of Novel Analytical Reagents
The application of this compound as an analytical reagent has not been specifically reported. However, aniline derivatives often serve as the starting point for the synthesis of such reagents. nih.gov The amino group offers a reactive site for attaching chromophores or fluorophores. The substituents on the aniline ring can be modified to improve the selectivity and sensitivity of the reagent for a specific substance. For example, 3-chloroaniline is itself utilized as an analytical standard. nih.gov It is conceivable that this compound could be a precursor for new reagents in areas like environmental monitoring or industrial process control, where its distinct substitution pattern might offer performance benefits.
Chemical Probes for Fundamental Mechanistic Studies in Organic Chemistry
The use of this compound as a chemical probe for investigating reaction mechanisms has not been documented. Substituted anilines, however, are often used as model substrates to understand the intricacies of organic reactions. rsc.org The electronic and steric effects of the substituents can yield valuable insights into the nature of transition states and the factors that control reaction pathways.
The presence of both a moderately deactivating chloro group and a strongly deactivating trifluoroethoxy group at the meta position gives this compound a unique electronic signature. This could be leveraged in studies of electrophilic aromatic substitution and other reactions involving the aniline group to probe the reaction's sensitivity to electronic effects. The fluorine atoms also provide a distinct signal in NMR spectroscopy (¹⁹F NMR), which can be useful for tracking reaction progress and identifying intermediate species.
Future Research Directions and Emerging Paradigms
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing. For the scalable production of 3-(2-chloro-1,1,2-trifluoroethoxy)aniline and related compounds, flow chemistry offers numerous advantages over conventional methods. nih.gov The inherent benefits of microreactor technology, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, are particularly relevant for fluorination reactions, which can be highly energetic. nih.gov
The synthesis of fluorinated amino acids, for instance, has been successfully demonstrated in a semi-continuous process, highlighting the potential for producing complex fluorinated building blocks on a larger scale. chemistryviews.org This approach minimizes the need for intermediate purification and allows for the safe handling of unstable intermediates. chemistryviews.org Future research will likely focus on developing a continuous-flow process for the synthesis of this compound, potentially starting from readily available precursors. Such a process would be amenable to automation, allowing for high-throughput screening of reaction conditions and rapid optimization. The integration of online analytical techniques would enable real-time monitoring and control, ensuring high purity and yield. nih.gov
Table 1: Comparison of Batch vs. Flow Chemistry for Fluorinated Aniline (B41778) Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Scalability | Complex, often requires re-optimization | Simpler, through "numbering-up" or "sizing-up" systems nih.gov |
| Safety | Higher risk with energetic reactions | Enhanced safety due to small reaction volumes nih.gov |
| Heat & Mass Transfer | Often limited, can lead to side reactions | Superior, leading to better selectivity and yield nih.gov |
| Reaction Control | Less precise | Precise control over temperature, pressure, and time nih.gov |
| Automation | Difficult to fully automate | Readily integrated with automated platforms |
Sustainable Synthesis Approaches for Fluorinated Aniline Derivatives and Related Compounds
The principles of green chemistry are increasingly influencing the design of synthetic routes. For fluorinated anilines, this translates to the development of methods that reduce waste, avoid hazardous reagents, and improve energy efficiency. numberanalytics.com Traditional fluorination methods often rely on harsh reagents like anhydrous hydrogen fluoride (B91410). google.com
Recent advancements in green fluorine chemistry offer more sustainable alternatives. These include the use of milder and more selective fluorinating agents, such as Selectfluor, and the development of catalyst- and solvent-free reaction conditions. researchgate.netrsc.org Mechanochemistry, utilizing high-speed ball-milling, has emerged as a promising technique for the synthesis of various amino-functionalized compounds without the need for solvents or heating. rsc.org Electrochemical fluorination is another green approach that can reduce waste and improve selectivity. numberanalytics.com
Future research on the synthesis of this compound will likely explore these sustainable avenues. The goal will be to replace hazardous reagents and solvents with more environmentally benign alternatives and to develop catalytic systems that can be recycled and reused.
Chemoinformatics and Data Mining for Discovering New Reactivity and Applications
Chemoinformatics and data mining are powerful tools for accelerating drug discovery and materials development. nih.gov By analyzing large datasets of chemical structures and properties, it is possible to identify trends and predict the characteristics of new compounds. For a molecule like this compound, chemoinformatic approaches can be used to predict its physicochemical properties, potential biological activities, and reactivity in various chemical transformations.
Computational methods are essential for understanding the complex effects of fluorination on molecular properties. nih.gov For example, computational quantum chemical studies can be used to investigate the stability and reactivity of fluorinated compounds. emerginginvestigators.org Data mining of pharmaceutical databases has revealed the increasing prevalence of fluorine in drugs, highlighting the importance of this element in medicinal chemistry. nih.govacs.org Future research could involve the use of machine learning algorithms to screen virtual libraries of fluorinated aniline derivatives, including this compound, to identify candidates with desirable properties for specific applications.
Interdisciplinary Collaborations at the Interface of Organic Chemistry, Materials Science, and Computational Science
The unique properties imparted by fluorine atoms make fluorinated compounds attractive for a wide range of applications, from pharmaceuticals to advanced materials. acs.org The development of new materials based on fluorinated anilines, such as fluorinated polyanilines for conducting polymers, requires a multidisciplinary approach. researchgate.net
Future research on this compound and its analogues will benefit from collaborations between organic chemists, materials scientists, and computational scientists. Organic chemists can synthesize novel derivatives, while materials scientists can characterize their physical and electronic properties. Computational scientists can provide theoretical insights into structure-property relationships, guiding the design of new materials with tailored functionalities. pittcon.org Such collaborations could lead to the development of new fluorinated polymers, liquid crystals, or functional coatings with unique optical, electronic, or surface properties. researchgate.net
Methodological Advancements in Fluorination Chemistry Relevant to the Compound Class
The field of fluorination chemistry is continuously evolving, with new reagents and methods being developed to introduce fluorine into organic molecules with greater efficiency and selectivity. nih.gov Recent advances include visible-light-mediated fluorination, which allows for reactions to be carried out under mild conditions. nih.gov The development of new electrophilic fluorinating reagents has enabled catalytic enantioselective fluorination, providing access to chiral fluorinated compounds. nih.gov
For the synthesis of compounds like this compound, which contains a chloro-trifluoroethoxy group, advancements in methods for introducing fluorinated ether moieties are particularly relevant. While specific methods for the direct synthesis of this exact ether linkage are not widely reported, general strategies for the formation of fluoroalkyl ethers are an active area of research. Future work will likely focus on developing more efficient and selective methods for the synthesis of such fluorinated aniline building blocks. This could involve the development of novel catalysts or reagents for the key etherification step.
Q & A
Q. What are the recommended synthesis routes for 3-(2-chloro-1,1,2-trifluoroethoxy)aniline?
Methodological Answer: A plausible synthesis involves sequential functionalization of an aniline precursor. For example:
Etherification: React 3-aminophenol with 2-chloro-1,1,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ethoxy linkage.
Protection/Deprotection: Use acetyl or tert-butyloxycarbonyl (Boc) groups to protect the amine during reactive steps, followed by acidic or basic deprotection.
Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolation.
Optimization Tip: Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like dimerization or over-halogenation .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions (e.g., downfield shifts for fluorine/chlorine proximity in the ethoxy group).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (expected m/z: ~243.5 for C₈H₆ClF₃NO).
- Elemental Analysis: Validate C, H, N, and Cl/F content against theoretical values.
- Vibrational Spectroscopy: FTIR and Raman spectroscopy identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
- Hazard Mitigation: Store in airtight containers away from oxidizers. In case of skin contact, rinse with water for 15 minutes and use emergency showers.
- Training: Complete chemical hazard awareness training, including SDS review, spill management, and waste disposal protocols .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?
Methodological Answer:
- HOMO-LUMO Analysis: Use B3LYP/6-311++G** basis sets to calculate frontier molecular orbitals, which correlate with reactivity and charge transfer potential.
- Hyperpolarizability: Predict nonlinear optical properties by analyzing electron density distribution.
- Vibrational Assignments: Compare computed IR/Raman spectra with experimental data to resolve ambiguities in peak assignments (e.g., distinguishing C-Cl vs. C-F vibrations) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Orthogonal Assays: Validate activity using multiple assays (e.g., enzyme inhibition, cell viability, and binding affinity tests).
- Structural Analog Comparison: Compare results with structurally related compounds (e.g., 3-Chloro-2-(2,2-difluoroethoxy)aniline) to identify substituent-specific trends.
- Meta-Analysis: Apply statistical tools to aggregate data across studies, adjusting for variables like purity, solvent effects, and assay conditions .
Q. How do substituents influence the compound’s pharmacokinetic properties?
Methodological Answer:
-
Solubility/Bioavailability: The trifluoroethoxy group enhances lipophilicity (logP ~2.5), which can be counterbalanced by introducing polar substituents.
-
Metabolic Stability: Test in vitro liver microsome assays to assess CYP450-mediated degradation. Fluorine atoms may reduce metabolic clearance.
-
Comparative Data:
Compound logP Plasma Half-Life (h) 3-(Trifluoromethyl)aniline 2.1 3.2 3-Chloro-2-ethoxy-aniline 1.8 5.1 Structural analogs suggest halogen and fluorinated groups significantly modulate ADME profiles .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic data for this compound?
Methodological Answer:
- Solvent Effects: Re-run spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation impacts.
- Dynamic vs. Static Effects: For NMR, variable-temperature experiments distinguish conformational exchange broadening from static substituent effects.
- Cross-Validation: Compare with computational predictions (DFT) and literature data for related compounds (e.g., 2-(trifluoromethyl)aniline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
